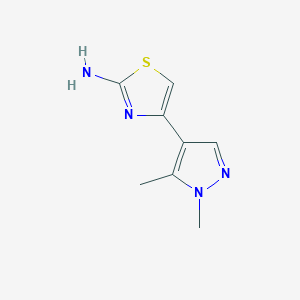

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Description

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a pyrazole ring substituted at positions 1 and 5 with methyl groups and a thiazole ring at position 4. The thiazole moiety includes an amine group at position 2, enabling hydrogen bonding interactions .

Properties

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-5-6(3-10-12(5)2)7-4-13-8(9)11-7/h3-4H,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSXGQJCOWEOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method includes:

Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic conditions.

Formation of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea.

Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors for various enzymes and receptors.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

2.3. Electronic and Physicochemical Properties

- Hydrogen Bonding: The thiazol-2-ylamine group in the target compound facilitates strong hydrogen bonding, as analyzed via graph set theory (). This contrasts with pyrazolopyrimidines, where H-bonding is dominated by imino and pyrimidine nitrogen atoms .

- Lipophilicity : The 1,5-dimethyl groups on the pyrazole enhance lipophilicity compared to phenyl-substituted analogues (e.g., 3-Methyl-1-(4-phenyl-thiazol-2-yl)-1H-pyrazol-5-amine) .

2.4. Stability and Isomerization

Pyrazolopyrimidines () undergo isomerization under specific conditions (e.g., acid/base catalysis), whereas the target compound’s stability is likely influenced by the thiazole ring’s resistance to ring-opening reactions. Coumarin hybrids () may exhibit photostability issues due to the conjugated coumarin system .

Biological Activity

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound that combines pyrazole and thiazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine. Its molecular formula is with a CAS number of 957242-02-3. The structure features both nitrogen and sulfur heteroatoms, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to the active sites or allosteric sites of these targets, thereby modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : It can inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways.

- Receptor Modulation : The compound may also affect receptor functions, influencing physiological responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and pyrazole exhibit anticancer properties by inducing apoptosis in cancer cells.

- Cardiotonic Effects : Some derivatives have shown potential as cardiotonic agents through inhibition of PDE3A and PDE3B, leading to improved cardiac contractility.

- Antimicrobial Properties : Compounds containing thiazole and pyrazole moieties have demonstrated antimicrobial activity against various pathogens.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: PDE Inhibition

A study evaluated a series of thiazole derivatives for their inhibitory effects on human PDE3A and PDE3B. The most potent compound exhibited an IC50 value of against PDE3A. This suggests that modifications in the structure can enhance inhibitory potency, indicating potential therapeutic applications in treating heart diseases .

Study 2: Anticancer Activity

Another research effort focused on the synthesis and evaluation of thiazole-pyrazole derivatives for anticancer activity. Compounds were tested against various cancer cell lines, showing significant cytotoxic effects and inducing apoptosis through different pathways .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,5-Dimethyl-1H-pyrazole | Structure | Antimicrobial |

| Thiazole Derivative X | Structure | Anticancer |

| 4-(Phenyl)thiazole | Structure | Cardiotonic |

Q & A

Q. What are the common synthetic routes for 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole-thiazole hybrids are often prepared by refluxing precursors (e.g., 1,5-dimethylpyrazole derivatives) with thiazole-forming agents (e.g., thiourea or chloroacetamide derivatives) in ethanol or dichloromethane. Purification involves recrystallization from solvent mixtures like DMF-EtOH (1:1) or column chromatography . Key intermediates are characterized using melting point analysis and spectroscopic methods (IR, NMR) to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) is used to assess purity, while FTIR and H/C NMR verify functional groups and molecular structure. Mass spectrometry (MS) determines molecular weight, and elemental analysis confirms stoichiometry. For example, IR peaks at 3200–3400 cm indicate primary amine groups in thiazol-2-ylamine derivatives .

Q. How do researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (temperature, solvent, stoichiometry) is essential. For instance, refluxing at 80–90°C in ethanol for 2–4 hours ensures complete cyclization. Triethylamine is often added as a base to neutralize HCl byproducts in chloroacetamide reactions . Batch-to-batch consistency is validated via comparative HPLC and melting point analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Yield optimization involves screening solvents (e.g., DMF vs. ethanol), adjusting reaction times, and using catalysts like triethylamine. For example, replacing ethanol with dichloromethane may improve solubility of hydrophobic intermediates, reducing side reactions. Kinetic studies via TLC monitoring can identify optimal reaction termination points . Post-synthetic modifications, such as introducing electron-withdrawing groups on the pyrazole ring, may also enhance reactivity .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or assay conditions. Orthogonal validation methods are critical:

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess solubility and membrane permeability, while QSAR models correlate structural features (e.g., logP, polar surface area) with absorption and metabolism. These models guide structural modifications to improve bioavailability .

Q. What methodologies assess the compound’s environmental stability and ecotoxicological impact?

- Laboratory studies : Hydrolysis/photolysis under controlled pH and UV light to determine degradation pathways .

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC) and biodegradation tests (OECD 301F) evaluate environmental persistence .

- Analytical monitoring : LC-MS/MS quantifies residual compound in soil/water samples to model bioaccumulation .

Q. How is the compound’s stability under varying storage conditions evaluated?

Accelerated stability studies expose the compound to stressors (40°C/75% RH for 6 months) and monitor degradation via HPLC. Lyophilization or inert-atmosphere storage (argon) may enhance shelf life. Spectroscopic shifts in IR or NMR indicate decomposition, such as amine oxidation to nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.